
2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- is a heterocyclic compound with a thiophene ring and a tetrahydrofuran ring. It has recently gained attention in scientific research due to its potential applications in medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- is not yet fully understood. However, it is believed to interact with specific target molecules in the body, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- can have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential to modulate certain signaling pathways in the body, leading to therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- in lab experiments is its relatively simple synthesis method. It is also a versatile compound that can be modified to produce derivatives with different properties. However, one limitation is its potential toxicity, which may require careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for research on 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro-. One area of interest is its potential as a drug scaffold for the treatment of various diseases. Further studies are needed to optimize its structure and improve its pharmacological properties. Another area of interest is its potential as a tool for studying specific biological processes, such as enzyme inhibition. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- can be achieved through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-methylthiophene-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- has shown promise in various scientific research applications, particularly in medicinal chemistry. It has been studied for its potential as a drug scaffold for the treatment of various diseases, including cancer and neurological disorders. It has also been explored as a potential inhibitor of certain enzymes involved in disease progression.
Eigenschaften
CAS-Nummer |
774-51-6 |
|---|---|
Produktname |
2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- |
Molekularformel |
C11H13ClS |
Molekulargewicht |
212.74 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)thiane |
InChI |
InChI=1S/C11H13ClS/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2 |
InChI-Schlüssel |
WROVLOOOXFUDMO-UHFFFAOYSA-N |
SMILES |
C1CSCCC1C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CSCCC1C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



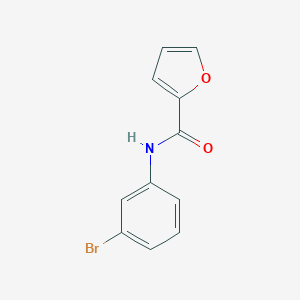
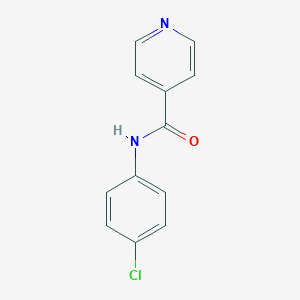
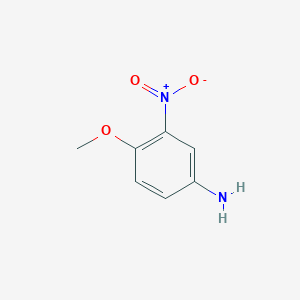
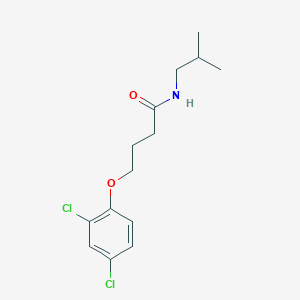
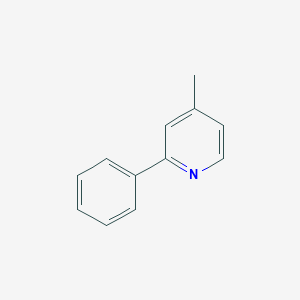
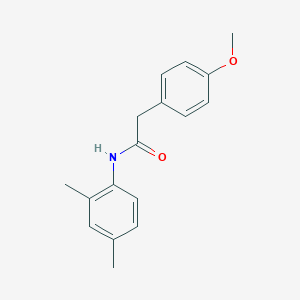
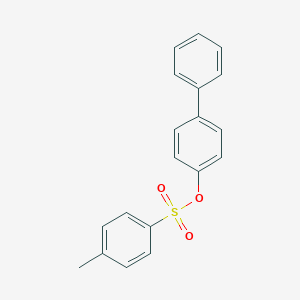

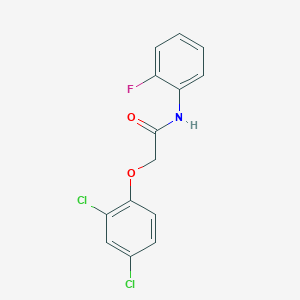

![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)

